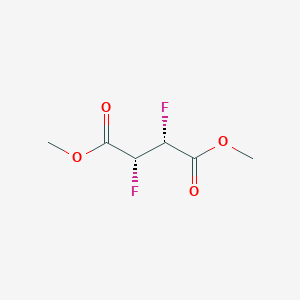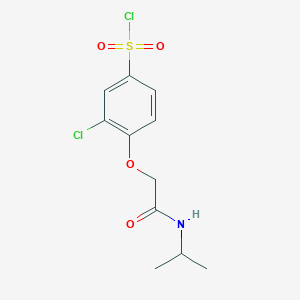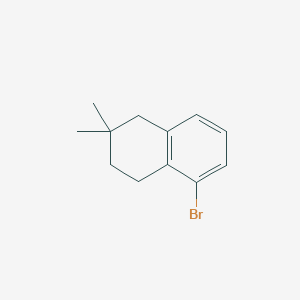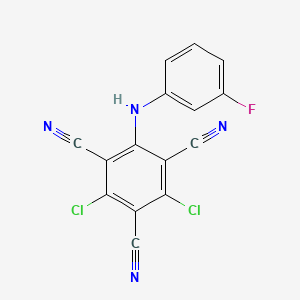
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-fluoroanilino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile is an aromatic compound with significant potential in various scientific fields. It is characterized by the presence of chlorine, fluorine, and cyano groups attached to a benzene ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzonitrile and 3-fluoroaniline.
Nucleophilic Substitution: The reaction involves the nucleophilic substitution of the chlorine atoms in 2,4-dichlorobenzonitrile with the amino group of 3-fluoroaniline. This step is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and cyano groups can influence its reactivity and binding affinity to target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a cyano group.
2,4,6-trichloroaniline: Contains three chlorine atoms and lacks the fluorophenyl and cyano groups.
Uniqueness
2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile is unique due to the combination of chlorine, fluorine, and cyano groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
35728-01-9 |
|---|---|
Molecular Formula |
C15H5Cl2FN4 |
Molecular Weight |
331.1 g/mol |
IUPAC Name |
2,4-dichloro-6-(3-fluoroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H5Cl2FN4/c16-13-10(5-19)14(17)12(7-21)15(11(13)6-20)22-9-3-1-2-8(18)4-9/h1-4,22H |
InChI Key |
ASURHLVWMBKSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15199566.png)
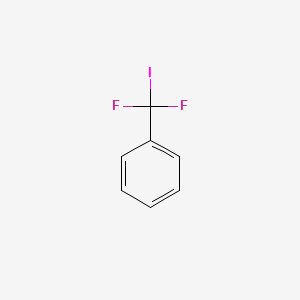
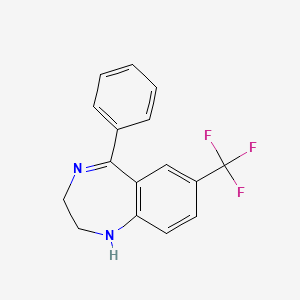
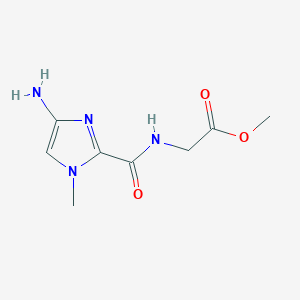
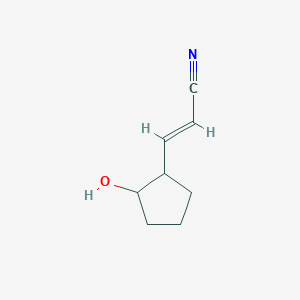
![4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)
![2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199612.png)
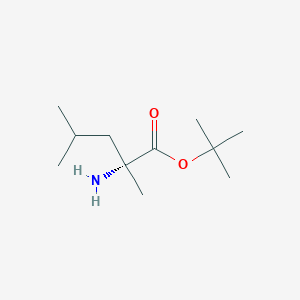

![4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B15199633.png)
